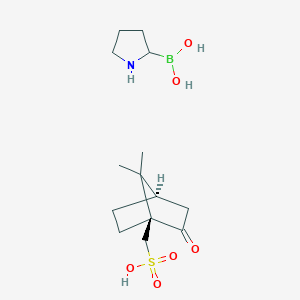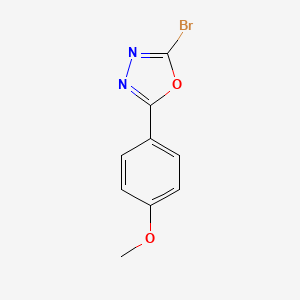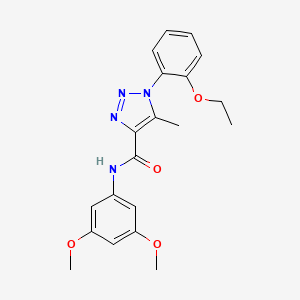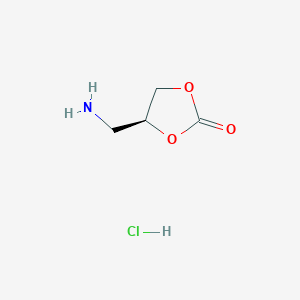
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a chemical compound that has gained significant attention in the field of organic synthesis. It is a chiral auxiliary that has been used in various asymmetric transformations, including the synthesis of chiral compounds, natural products, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Characterization and Stereochemistry
A comprehensive study on camphorsulfonic acid (CSA) isomers provided insights into their chemical characterization and stereochemistry. Utilizing techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers determined the absolute configuration and optical purity of CSA, which is occasionally used in the manufacture of active pharmaceutical ingredients. The study highlighted the enantiomeric purity of CSA isomers, crucial for understanding the (1S,4R) configuration relevant to "(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid" (Cheng et al., 2022).
Electropolymerization and Microstructure
Research into the electropolymerization of N-substituted chiral pyrrole in a chiral environment, including CSA, has shown the formation of unique polymer films with enantioselective recognition properties. This process generates chiral alkyl N-substituted polypyrrole micro-ribbons, indicating a potential application in creating structured, conductive polymers (Han Gaoyi, 2004).
Synthesis and Functionalization
The synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, which can couple smoothly with aryl bromides and iodides under Suzuki conditions, showcases the role of boronic acids in facilitating the creation of functionalized molecules. This demonstrates the chemical versatility and application of boronic acid derivatives in organic synthesis (Jonathan G. Grieb & D. Ketcha, 1995).
Luminogenic and Sensory Applications
A study involving the complexation of bulky camphorsulfonic acid with quinine to produce a luminogen with aggregation-induced emission (AIE) properties highlights the use of camphorsulfonic acid derivatives in sensory applications. This complex's ionic bonds are sensitive to various stimuli, making it a potential luminescent sensor for pH and metal ions (Pei-Yi Huang et al., 2016).
Asymmetric Catalysis
Research into the asymmetric multicomponent synthesis of highly functionalized pyrrolidines catalyzed by silver(I), using camphorsultam as a stereochemistry control agent, underscores the significant role of camphorsulfonate derivatives in catalysis. This methodology provides access to diverse pyrrolidine structures in an efficient and selective manner (P. Garner et al., 2006).
Propiedades
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;pyrrolidin-2-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C4H10BNO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5(8)4-2-1-3-6-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-8H,1-3H2/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBYRZFYJPZUGG-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1)(O)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1CCCN1)(O)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)
![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)



